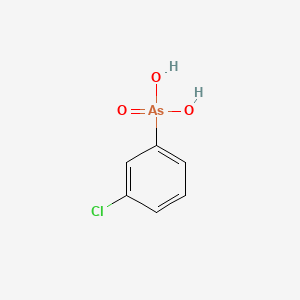![molecular formula C21H29NO B14730481 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline CAS No. 6275-96-3](/img/structure/B14730481.png)
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Métodos De Preparación
The synthesis of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline typically involves the reduction of Schiff bases. This process includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled conditions . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, reducing agents such as NaBH4 or LiAlH4 are commonly used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is utilized in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and dyes.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar compounds to 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline include:
- 4-(((4-Methoxyphenyl)amino)methyl)-n,n-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific methoxyphenyl and hexan-3-yl groups, which confer distinct chemical reactivity and applications.
Propiedades
Número CAS |
6275-96-3 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
4-[4-(4-methoxyphenyl)hexan-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H29NO/c1-6-20(16-8-12-18(13-9-16)22(3)4)21(7-2)17-10-14-19(23-5)15-11-17/h8-15,20-21H,6-7H2,1-5H3 |
Clave InChI |
CTMPRVRVUOYEGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)N(C)C)C(CC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


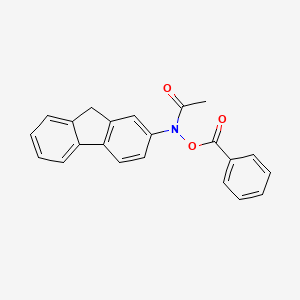
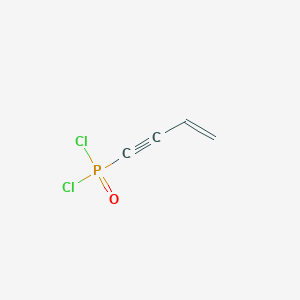
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)

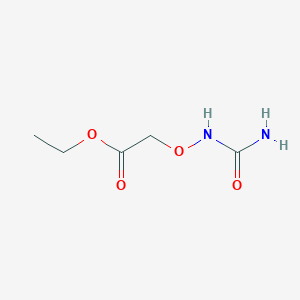

![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

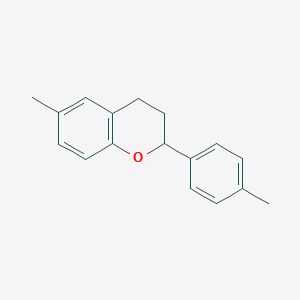
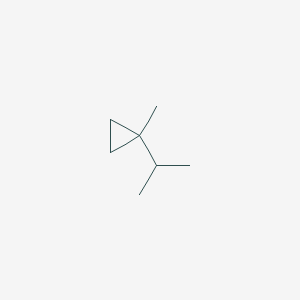
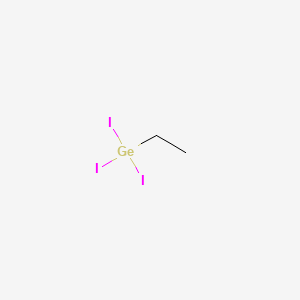
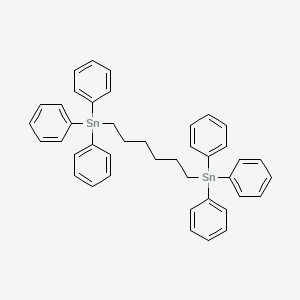
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
